molecular formula C15H13IO B1359027 3,4-Dimethyl-2'-iodobenzophenone CAS No. 951892-48-1

3,4-Dimethyl-2'-iodobenzophenone

Cat. No.: B1359027
CAS No.: 951892-48-1
M. Wt: 336.17 g/mol
InChI Key: OTJASIFGSPEEET-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2'-iodobenzophenone is a substituted benzophenone derivative characterized by methyl groups at the 3- and 4-positions of one benzene ring and an iodine atom at the 2'-position of the adjacent aromatic ring. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The iodine atom enhances reactivity in halogen-bonding interactions, while the methyl groups influence solubility and stability .

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJASIFGSPEEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2’-iodobenzophenone typically involves the iodination of 3,4-dimethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-2’-iodobenzophenone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2’-iodobenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.

Major Products Formed

    Substitution: Products include various substituted benzophenones depending on the nucleophile used.

    Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: Products include 3,4-dimethyl-2’-iodobenzhydrol.

Scientific Research Applications

3,4-Dimethyl-2’-iodobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2’-iodobenzophenone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity. Additionally, the carbonyl group in the benzophenone moiety can form hydrogen bonds or participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with 3,4-Dimethoxy-2'-iodobenzophenone (CAS 951891-89-7)

Structural Differences :

  • Substituents : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups at the 3- and 4-positions.
  • Electronic Effects: Methoxy groups are stronger electron-donating groups via resonance, altering the electron density of the benzophenone core compared to methyl groups, which donate weakly through induction.

Comparison with Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

Structural Differences :

  • Core Structure: Pendimethalin is a dinitroaniline derivative with 3,4-dimethyl substitution on a nitrobenzene ring, whereas the target compound is a benzophenone.
  • Functional Groups: Pendimethalin includes nitro (-NO₂) and amine (-NH-) groups, critical for its herbicidal activity.

Comparison with 3,4-Dihydroxybenzophenone (CAS 10425-11-3)

Structural Differences :

  • Substituents : Hydroxyl (-OH) groups replace methyl groups at the 3- and 4-positions.
  • Polarity : The dihydroxy structure increases hydrophilicity and hydrogen-bonding capacity.

Reactivity :

  • The iodine in 3,4-Dimethyl-2'-iodobenzophenone facilitates Suzuki-Miyaura coupling, whereas the hydroxyl groups in 3,4-Dihydroxybenzophenone are prone to oxidation or etherification .

Comparison with 3,4-Dimethyl-2(5H)-furanone

Structural Differences :

  • Core Structure: A furanone ring vs. benzophenone.
  • Substituents: Both have 3,4-dimethyl groups, but the furanone lacks iodine and aromaticity.

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